Butyl nicotinate

Description

Historical Context and Evolution of Butyl Nicotinate (B505614) Research

The exploration of nicotinic acid and its derivatives has its roots in the early 20th century with the discovery of niacin (Vitamin B3) and its role in preventing pellagra. The synthesis of various esters of nicotinic acid, including butyl nicotinate, followed as chemists investigated the modification of the carboxylic acid group to alter the compound's physicochemical properties, such as lipophilicity and permeability through biological membranes.

Early research on nicotinic acid esters was primarily driven by their vasodilatory properties. These compounds were observed to cause cutaneous flushing, a reddening of the skin due to the dilation of blood vessels. This effect, while a common side effect of oral nicotinic acid, was harnessed for topical applications. A 1958 patent detailed a method for preparing nicotinic acid esters, including this compound, highlighting their potential use. google.com

The evolution of research on this compound can be traced through its increasing application in dermatological and physiological studies. Initially, its rubefacient (warming and reddening) effects were of interest. Over time, with the development of more sophisticated analytical techniques, the focus shifted towards quantifying its effects on skin microcirculation and its potential as a penetration enhancer for transdermal drug delivery. This evolution reflects a broader trend in pharmaceutical and cosmetic sciences towards understanding and modulating skin physiology at a microscopic level.

Significance of this compound in Contemporary Chemical and Biological Sciences

In contemporary science, this compound holds significance primarily as a tool for studying and modulating skin physiology. Its ability to induce localized vasodilation makes it a valuable agent for investigating cutaneous blood flow and the microcirculatory response to various stimuli. This is particularly relevant in dermatological research and the development of topical therapeutic agents.

The chemical properties of this compound, particularly its ester linkage, are also of academic interest. The synthesis of this ester, whether through traditional chemical methods like Fischer esterification or through more modern enzymatic approaches, provides a platform for studying reaction kinetics and catalyst efficiency. nih.govnih.gov Lipase-catalyzed synthesis, for example, is an area of active research, offering a greener and more specific alternative to conventional chemical synthesis. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net

From a biological standpoint, the mechanism of action of nicotinic acid esters, including this compound, continues to be an area of investigation. While the vasodilatory effects are well-documented, the precise molecular pathways involved, including the role of prostaglandins (B1171923) and sensory nerves, are still being elucidated. diva-portal.orgnih.govpatsnap.com

Overview of Key Research Areas for this compound

The academic research involving this compound is concentrated in a few key areas:

Dermatology and Skin Physiology: this compound is widely used as a topical vasodilator to study skin microcirculation. diva-portal.orgresearchgate.net By inducing a controlled and localized increase in blood flow, researchers can assess the health and reactivity of the cutaneous vasculature. This has applications in understanding various skin conditions and the effects of aging on skin physiology.

Transdermal Drug Delivery: The vasodilatory effect of this compound can enhance the permeation of other topically applied substances. This has led to its investigation as a penetration enhancer in transdermal drug delivery systems. The increased blood flow can facilitate the transport of co-administered drugs from the skin into the systemic circulation. Research in this area often involves the formulation of this compound into various delivery vehicles, such as microemulsions, to optimize its delivery and effect. nih.govresearchgate.net

Chemical Synthesis and Biocatalysis: The synthesis of this compound serves as a model reaction for studying esterification processes. Both conventional acid-catalyzed esterification and enzymatic synthesis using lipases are explored. nih.govchemicalbook.comnih.gov These studies contribute to the broader fields of organic synthesis and green chemistry by optimizing reaction conditions and exploring novel catalytic systems.

Below is a table summarizing key research findings related to this compound and similar nicotinic acid esters:

| Research Area | Key Findings |

| Vasodilation & Microcirculation | Nicotinic acid esters, including this compound, induce localized cutaneous vasodilation, making them useful for assessing skin microvascular reactivity. The mechanism is thought to involve the prostaglandin (B15479496) pathway and local sensory nerves. diva-portal.orgnih.gov |

| Transdermal Drug Delivery | The vasodilatory properties of nicotinic acid esters can enhance the percutaneous absorption of other drugs. Microemulsion formulations have been shown to be a promising vehicle for the transdermal delivery of nicotinic acid prodrugs. nih.govresearchgate.net |

| Chemical Synthesis | Traditional synthesis involves the esterification of nicotinic acid with butanol, often using a strong acid catalyst and azeotropic removal of water. chemicalbook.com |

| Enzymatic Synthesis | Lipase-catalyzed synthesis of nicotinic acid esters offers a more environmentally friendly alternative to chemical methods, with studies focusing on optimizing enzyme selection, solvent systems, and reaction conditions. nih.govnih.gov |

Current Gaps and Future Directions in this compound Scholarly Inquiry

Despite the existing body of research, several gaps remain in the understanding and application of this compound, pointing towards potential future directions for scholarly inquiry:

Detailed Mechanistic Studies: While the vasodilatory effect is well-established, the precise downstream signaling pathways activated by this compound in different skin cell types are not fully understood. Future research could employ advanced molecular biology techniques to identify the specific receptors and intracellular signaling cascades involved.

Optimization of Transdermal Delivery Systems: There is a need for more systematic studies on the formulation of this compound to control its release and localize its effect. The development of novel drug delivery systems, such as advanced nanocarriers and smart polymers, could enhance its efficacy as a penetration enhancer while minimizing potential irritation. frontiersin.orgdowdevelopmentlabs.comijpras.comwisdomlib.orgwelloric.com Challenges in topical formulation, such as ensuring stability and achieving desired sensory characteristics, also present opportunities for further research. univarsolutions.compharmtech.commalvernpanalytical.compharmaexcipients.com

Exploration of Broader Therapeutic Applications: The current research is heavily focused on dermatological applications. Future studies could investigate the potential of topically applied this compound for other conditions where localized increases in blood flow might be beneficial, such as in promoting wound healing or in sports medicine as a rubefacient.

Long-Term Effects and Safety Profile: While generally considered safe for topical use in research settings, more comprehensive long-term safety data, particularly in the context of chronic use as a penetration enhancer, would be valuable.

The table below outlines potential future research directions for this compound:

| Research Area | Potential Future Directions |

| Mechanistic Pharmacology | - Elucidation of specific receptor interactions and intracellular signaling pathways. - Investigation of the differential effects on various cutaneous cell types. |

| Drug Delivery and Formulation | - Development of advanced controlled-release formulations (e.g., nanoparticles, microneedles). - Optimization of microemulsion-based systems for enhanced stability and efficacy. mdpi.comnih.gov - Studies on the long-term stability of various formulations. |

| Therapeutic Applications | - Investigation into its potential for promoting chronic wound healing. - Evaluation of its efficacy and safety as a rubefacient in sports medicine. - Exploration of its use in combination with other active pharmaceutical ingredients for synergistic effects. |

| Safety and Toxicology | - Comprehensive long-term toxicological studies for chronic topical application. - Assessment of its potential for skin sensitization and irritation with novel formulations. |

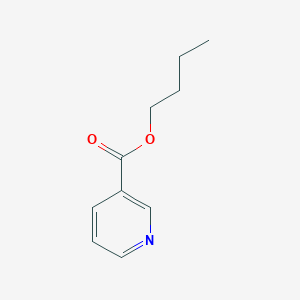

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULIMIQTCDUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064509 | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-06-3 | |

| Record name | Butyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3V8A23CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification of Butyl Nicotinate

Established Synthetic Pathways for Butyl Nicotinate (B505614)

The conventional methods for synthesizing butyl nicotinate primarily involve the direct reaction of nicotinic acid or its derivatives with butanol.

The most common method for producing this compound is through the esterification of nicotinic acid with n-butanol. This reversible reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid. To drive the reaction towards the formation of the ester, water, a byproduct of the reaction, is continuously removed from the reaction mixture.

Another established esterification method is transesterification. This process involves the reaction of a different nicotinic acid ester, such as methyl nicotinate or ethyl nicotinate, with butanol in the presence of an acid or base catalyst. For instance, menthyl nicotinate can be prepared by the transesterification of a C1-C4 alkyl ester of nicotinic acid with menthol, a reaction catalyzed by alkaline alkoxides.

A non-catalytic approach for the preparation of nicotinic acid esters involves heating nicotinic acid with a water-immiscible monohydroxy aliphatic alcohol, such as 2-ethyl butanol, at reflux temperature. The continuous removal of water byproduct is crucial for achieving high yields of the desired ester.

| Esterification Method | Reactants | Catalyst/Conditions | Key Features |

| Direct Esterification | Nicotinic acid, n-butanol | Strong acid (e.g., H₂SO₄), heat, water removal | Reversible reaction driven to completion by removing water. |

| Transesterification | Nicotinic acid ester (e.g., methyl nicotinate), butanol | Acid or base catalyst (e.g., alkoxides) | Involves the exchange of the alcohol moiety of an ester. |

| Non-Catalytic Esterification | Nicotinic acid, water-immiscible alcohol (e.g., 2-ethyl butanol) | Reflux temperature, continuous water removal | Avoids the use of an external catalyst. |

An alternative pathway for the synthesis of nicotinic acid esters, including this compound, starts from pyridine (B92270) dicarboxylic acids. For example, cinchomeronic acid (pyridine-3,4-dicarboxylic acid) or isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) can be directly converted to this compound by reacting with n-butanol at elevated temperatures and pressures. This method provides a single-step conversion from a dicarboxylic acid to a monocarboxylic acid ester.

For instance, reacting isocinchomeronic acid with n-butyl alcohol under pressure at 180-190°C yields this compound. Similarly, refluxing cinchomeronic acid with normal hexanol can produce hexyl nicotinate.

Novel Synthetic Methodologies for this compound and Analogues

Recent advancements in synthetic chemistry have led to the development of innovative and more efficient methods for the synthesis of this compound and its analogues. These methods often employ catalytic systems to achieve higher selectivity and milder reaction conditions.

The development of chemo- and regioselective synthesis strategies allows for the precise modification of molecules containing multiple reactive sites. While specific examples focusing solely on this compound are not extensively detailed in the provided context, the principles of such strategies are applied in the synthesis of complex molecules containing nicotinate moieties. These strategies are crucial in multi-step syntheses where protecting groups and specific activation of functional groups are necessary to achieve the desired product.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions that are otherwise inefficient or non-selective. Various catalytic systems have been explored for the synthesis of nicotinate esters. For example, a MoO3/SiO2 bifunctional catalyst has been used for the synthesis of methyl nicotinate via esterification, replacing traditional homogeneous catalysts like sulfuric acid. Copper-catalyzed annulation reactions have also been reported for the synthesis of nicotinate derivatives.

A notable and innovative catalytic approach involves the use of a zinc catalyst for the directed cleavage of amides to form esters, a reaction that has significant applications in peptide synthesis. This method utilizes a tert-butyl nicotinate (tBu nic) directing group, which is first introduced onto a primary amide.

The process can be summarized in two main steps:

Introduction of the Directing Group : The tert-butyl nicotinate directing group is attached to a primary amide via a Palladium-catalyzed amidation with tert-butyl 2-chloronicotinate.

Zinc-Catalyzed Alcoholysis : The resulting activated amide then undergoes a Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis.

The mechanism of this transformation is considered biomimetic. The C3-ester substituent of the pyridine in the directing group facilitates a trans-conformer suitable for chelation with the zinc catalyst (C=O(amide)-Zn-N(directing group)). The zinc-coordinated alcohol is further activated as a nucleophile through hydrogen bonding with the acetate (B1210297) ligand of the catalyst, which also aids in the intramolecular proton transfer. This method demonstrates high chemoselectivity and is compatible with various functional groups, making it a valuable tool in complex molecule synthesis.

| Catalytic Approach | Catalyst | Key Substrates | Mechanism/Key Features |

| Bifunctional Catalysis | MoO3/SiO2 | Nicotinic acid, Methanol (B129727) | Solid acid catalyst for esterification. |

| Annulation Reaction | Copper catalyst | Saturated ketones, β-enamino esters | Forms nicotinate structures through [3+3] annulation. |

| Directed Amide Cleavage | Zn(OAc)₂ | Primary amides, Alcohols, tert-butyl nicotinate directing group | Biomimetic mechanism involving zinc chelation and nucleophile activation. |

Catalytic Approaches in this compound Synthesis

Palladium-Catalyzed Amidation in Nicotinate Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl carbamates and other amide derivatives from nicotinate precursors. mit.eduresearchgate.netnih.gov This methodology allows for the efficient creation of complex molecules under relatively mild conditions. The use of aryl triflates, in addition to aryl chlorides, has expanded the scope of these reactions, allowing for the in situ generation of aryl isocyanates which can then be trapped by various nucleophiles. mit.edunih.gov

Research has demonstrated the effectiveness of palladium catalysts, often in conjunction with specialized ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), for the site-selective amidation of chloroazines. nih.gov While not directly on this compound, this highlights the catalyst systems' potential for selective reactions on pyridine-like rings. These systems have been successfully applied to a wide range of aryl and alkyl amidines with various aryl bromides, chlorides, and triflates, showing excellent selectivity for monoarylation. mit.edu The development of these catalytic systems provides a direct pathway to important chemical structures, including carbamate (B1207046) protecting groups and precursors for materials like polyurethanes. nih.gov

Table 1: Examples of Palladium-Catalyzed C-N Coupling Reactions

| Electrophile (ArX) | Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Triflates (Ar-OTf) | Sodium Cyanate / Alcohols | Palladium-based | N-Aryl Carbamates | mit.edunih.gov |

| Aryl Chlorides (Ar-Cl) | Sodium Cyanate / Alcohols | Palladium-based | N-Aryl Carbamates | mit.edunih.gov |

| Dichloroazines | Amines | Pd(OAc)2 / dppf | C-2 Amidated Azines | nih.gov |

| Aryl Bromides | Amidines | Palladium / Biarylphosphine ligand | N-Aryl Amidines | mit.edu |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on developing environmentally benign chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. journalijdr.com In the context of nicotinate synthesis, this involves exploring alternative solvents, catalysts, and energy sources.

One prominent green approach is the use of biocatalysis. nih.gov Enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), have been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. nih.gov This enzymatic method, particularly when implemented in continuous-flow microreactors, significantly shortens reaction times from hours to minutes and increases product yields compared to traditional batch processes. nih.gov

Other green strategies include solvent-free and catalyst-free reactions. For instance, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by reacting 2-chloronicotinic acid with aromatic amines without any solvent or catalyst, resulting in high yields and short reaction times. researchgate.net The industrial production of nicotinic acid, the precursor to this compound, has traditionally relied on the oxidation of picoline derivatives with reagents like nitric acid, which generates significant greenhouse gases like nitrous oxide. researchgate.netnih.gov Research is now focused on greener alternatives, such as catalytic oxidation with oxygen in supercritical water or oxidative ammonolysis, where the only by-product is water. nih.gov These methods aim to reduce waste, avoid harsh chemicals, and increase atom economy, aligning with the core tenets of green chemistry. nih.gov

Spectroscopic and Chromatographic Characterization in Butyl Nicotinate Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of butyl nicotinate (B505614), providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules like butyl nicotinate. mdpi.combhu.ac.in By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring and the butyl ester chain would be observed. The aromatic protons on the pyridine ring would appear in the deshielded region of the spectrum due to the ring's electron-withdrawing nature. The protons of the butyl group would exhibit characteristic splitting patterns (e.g., triplet for the terminal methyl group, sextet for the adjacent methylene (B1212753) group) and chemical shifts based on their proximity to the electron-withdrawing ester oxygen.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. nih.gov The carbonyl carbon of the ester group would be highly deshielded, appearing at a significantly downfield chemical shift. The carbons of the pyridine ring and the butyl chain would also have characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | ~9.2 | ~151 |

| Pyridine C4 | ~8.3 | ~137 |

| Pyridine C5 | ~7.4 | ~123 |

| Pyridine C6 | ~8.8 | ~153 |

| C=O | - | ~165 |

| O-CH₂ | ~4.3 (triplet) | ~65 |

| O-CH₂-CH₂ | ~1.7 (sextet) | ~31 |

| CH₂-CH₃ | ~1.4 (sextet) | ~19 |

| -CH₃ | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is employed to determine its molecular weight and to gain structural information through fragmentation analysis. The molecular weight of this compound is 179.21 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), this compound would yield a molecular ion peak (M⁺) at m/z = 179. This peak confirms the molecular mass of the compound. The molecule would also undergo predictable fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint. Common fragmentation pathways would include the loss of the butoxy group or parts of the butyl chain, and fragmentation of the pyridine ring.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₄H₈]⁺ (Loss of butene) |

| 106 | [Nicotinoyl cation]⁺ |

| 78 | [Pyridine]⁺ |

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the ester functional group and the aromatic pyridine ring.

Key absorptions include a strong band for the carbonyl (C=O) stretch of the ester, typically found in the range of 1750-1735 cm⁻¹. lumenlearning.compressbooks.pub The C-O stretching vibrations of the ester group would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1450 cm⁻¹ region, while C-H stretching from the aromatic ring would appear above 3000 cm⁻¹. lumenlearning.comlibretexts.org The aliphatic C-H stretching from the butyl group would be seen just below 3000 cm⁻¹. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000-2850 | C-H Stretch | Aliphatic (Butyl) |

| 1750-1735 | C=O Stretch | Ester |

| 1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine) |

| 1300-1000 | C-O Stretch | Ester |

Chromatographic Methodologies for Analysis and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For this compound, chromatographic methods are essential for isolation, purification, and quantitative analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. analyticaltoxicology.com High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced and more sophisticated version of TLC, offering better resolution, higher sensitivity, and improved quantification. ctlatesting.comiipseries.orgacclmp.com Both techniques are widely used in the analysis of nicotinic acid esters. tandfonline.comresearchgate.net

In a typical analysis, a solution containing this compound is spotted onto a stationary phase (like silica (B1680970) gel) coated on a plate. The plate is then placed in a sealed chamber with a mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to separation. The position of the separated spot, quantified by the Retention Factor (Rf value), helps in the identification of the compound.

Both normal-phase and reversed-phase chromatography are utilized in the analysis of nicotinate esters. nih.govmdpi.com

Normal-Phase (NP-TLC): In NP-TLC, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. walisongo.ac.id this compound, being a moderately polar compound, would be separated from more polar or less polar impurities. A study on the chemical stability of various nicotinic acid esters, including this compound, employed NP-TLC on silica gel plates. tandfonline.comresearchgate.net The choice of mobile phase (e.g., mixtures of hexane (B92381) and ethyl acetate) is critical to achieving optimal separation.

Reversed-Phase (RP-HPTLC): In RP-HPTLC, a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) is used with a polar mobile phase (e.g., mixtures of methanol (B129727) and water). acclmp.comwalisongo.ac.id In this system, elution order is inverted compared to normal-phase; non-polar compounds move faster up the plate. This method is valuable for separating this compound from polar contaminants or for analyses conducted in aqueous matrices.

Table 4: Comparison of NP-TLC and RP-HPTLC for this compound Analysis

| Parameter | Normal-Phase (NP-TLC) | Reversed-Phase (RP-HPTLC) |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica Gel) | Non-polar (e.g., C18-modified Silica) |

| Mobile Phase | Non-polar (e.g., Hexane:Ethyl Acetate) | Polar (e.g., Methanol:Water) |

| Elution Principle | Polar compounds are retained more strongly. | Non-polar compounds are retained more strongly. |

| Typical Application | Separation from non-polar or highly polar impurities. | Analysis in aqueous samples; separation from polar impurities. |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Densitometric Analysis in Chromatographic Studies

Densitometry is a quantitative analysis method used in conjunction with thin-layer chromatography (TLC) to evaluate the separation of compounds and their concentration. In the study of nicotinic acid and its esters, including this compound, densitometric analysis is considered a standard and correct method for determining key chromatographic parameters. tandfonline.com This technique is used to obtain the RF values (retardation factors) from the chromatograms, which are then used to calculate separation factors and resolutions. tandfonline.com

Research has affirmed that resolution parameters determined by the densitometric method can differ from those assessed by visual inspection, with the visual method tending to yield larger values for adjacent substances. tandfonline.com Furthermore, densitometry has been employed to assess the chemical stability of this compound and other nicotinic acid esters when heated on silica gel plates, allowing for the quantification of the remaining compound and any degradation products formed. researchgate.net

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile compounds like nicotinate esters. GC-MS combines the separation capabilities of GC with the identification power of MS, making it a highly selective and sensitive method. frontiersin.org In the analysis of related nicotinic compounds, GC-MS has been shown to be a robust, repeatable, and sensitive method. nih.gov

The technique allows for rapid analysis, with total run times for similar compounds often being short, which is advantageous for routine analysis of numerous samples. researchgate.netnih.gov For sample preparation, liquid-liquid extraction is a commonly applied method to isolate the analytes of interest from a sample matrix. researchgate.netnih.gov In quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ions characteristic of the target molecule. nih.govresearchgate.netnih.gov This approach has proven effective for creating linear calibration curves over a range of concentrations for related nicotine (B1678760) compounds. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Nicotine-Related Compounds Note: This table represents typical parameters used for analogous compounds, as specific parameters for this compound can vary based on the exact instrumentation and analytical goals.

| Parameter | Setting | Source |

| GC System | Agilent Technologies 7890A | researchgate.netnih.gov |

| MS System | 5975C inert XL with Triple-Axis Detector | researchgate.netnih.gov |

| Oven Program | Start at 80°C, ramp at 25°C/min to 245°C, hold for 4.5 min | nih.gov |

| Injection Volume | 1-2 µL | frontiersin.orgresearchgate.netnih.gov |

| Inlet Temperature | 260°C | frontiersin.org |

| Transfer Line Temp. | 280°C | nih.gov |

| MS Mode | Selected Ion Monitoring (SIM) / Full Scan | frontiersin.orgnih.govresearchgate.netnih.gov |

| Total Run Time | ~11-20 minutes | nih.govresearchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) in Nicotinate Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinate esters in various samples. mdpi.com It is widely used for both individual assessment and simultaneous determination of multiple components in a single formulation. mdpi.com The method is valued for its accuracy, precision, and the ability to separate analytes in a short analytical run time. mdpi.com

In research involving nicotinates, reversed-phase HPLC using C18 columns is common. nih.govnih.gov The mobile phase often consists of a mixture of methanol or acetonitrile (B52724) with water or a buffer solution. nih.govnih.gov Detection is typically achieved using a UV-Vis detector set at a specific wavelength, such as 263 nm for methyl nicotinate, a close structural analog of this compound. nih.gov HPLC methods can be developed to be "stability-indicating," meaning the method can accurately separate the intact drug from its degradation products. mdpi.com

Table 2: Example HPLC Parameters for Stability Analysis of a Nicotinate Ester Note: These parameters were used for methyl nicotinate and are representative of a typical setup for nicotinate esters.

| Parameter | Condition | Source |

| Separator Column | Supelcosil™ LC-18 (25 cm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase (Eluant) | 25% v/v Methanol in Water | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Detection | UV at 263 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

| Retention Time | 7.3 minutes (for Methyl Nicotinate) | nih.gov |

Evaluation of Separation Parameters and Selectivity

The effective separation of this compound from other structurally similar nicotinic acid esters is a critical aspect of its chromatographic analysis. Studies have systematically evaluated separation parameters using techniques like Normal-Phase TLC (NP-TLC) and Reversed-Phase High-Performance TLC (RP-HPTLC). tandfonline.com From the RF values obtained through densitometric scanning, separation factors (ΔRF, RFα) and selectivity (α) can be calculated to quantify the separation efficiency. tandfonline.com

Chemical Stability Analysis of this compound

The chemical stability of this compound has been investigated under various conditions using chromatographic methods. One study assessed the stability of several nicotinic acid esters, including this compound, when heated at 120°C on silica gel for periods ranging from one to seven hours. researchgate.net The analysis, conducted using NP-TLC and a densitometer, revealed that heating caused chemical changes and the formation of new substances. researchgate.net Within the group of esters studied, isopropyl nicotinate and hexyl nicotinate were found to be the most stable, while ethyl nicotinate and methyl nicotinate were the most unstable. researchgate.net

Further insight into the stability of nicotinate esters can be drawn from detailed studies on close analogs. An HPLC-based stability study of methyl nicotinate in an aqueous solution stored at 4°C showed that the compound degrades slowly. nih.gov The primary degradation pathway was identified as hydrolysis of the ester bond, forming nicotinic acid and methanol. nih.gov The analysis indicated that this degradation proceeds at a very slow rate, approximately 0.5% per year, with no other significant degradation products observed. nih.gov Such findings suggest that nicotinate esters like this compound exhibit good chemical stability in aqueous solutions under refrigerated conditions. nih.gov

Investigation of Pharmacological Activities and Biological Mechanisms

Mechanisms of Action and Cellular Pathways

The pharmacological effects of butyl nicotinate (B505614) are primarily attributed to its role as a prodrug of nicotinic acid (also known as niacin or vitamin B3). Following topical application, it penetrates the skin and is hydrolyzed by cutaneous esterases into nicotinic acid and butanol. nih.govnih.gov It is the resulting nicotinic acid that is principally responsible for the observed biological activities.

Butyl nicotinate and other nicotinic acid esters are recognized for their ability to induce localized cutaneous vasodilation, an effect characterized by redness (erythema) and a warming sensation of the skin. drugbank.comdrugbank.com This response is a direct consequence of the enhanced local blood flow in the dermal microvasculature. drugbank.comnih.gov The increase in cutaneous microcirculation is a key mechanism underlying the use of these compounds as rubefacients, or substances that cause warming and redness of the skin. drugbank.com The vasodilation occurs in the peripheral blood capillaries located in the upper layers of the dermis. drugbank.com This enhancement of blood flow contributes to an increased supply of oxygen and nutrients to the skin cells and aids in the removal of metabolic waste products. multichem.it The vasodilatory response can be quantified using techniques such as laser Doppler flowmetry, which measures the increase in skin perfusion. nih.govnih.govnih.gov

A primary mechanism responsible for the vasodilation induced by nicotinic acid, the active metabolite of this compound, is the local release of prostaglandins (B1171923). nih.govnih.gov Prostaglandins, particularly Prostaglandin (B15479496) D2 (PGD2) and others, are potent vasodilators. drugbank.commdpi.com Studies have demonstrated that the topical application of methyl nicotinate, a related ester, leads to a vascular response that is significantly suppressed by the administration of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, indomethacin, and aspirin. nih.govbohrium.com Since the common pharmacological action of these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are essential for prostaglandin biosynthesis, this finding strongly supports the hypothesis that the vasodilating effect of nicotinates is largely dependent on an increased local formation of prostaglandins. nih.govnih.govbohrium.com The prostaglandins released from skin cells and blood vessels act on the vascular smooth muscle to induce relaxation and, consequently, cutaneous vasodilation. drugbank.comnih.gov

| Inhibitor | Target Enzyme/Pathway | Effect on Nicotinate-Induced Vasodilation | Reference |

|---|---|---|---|

| Indomethacin | Cyclooxygenase (COX) | Significant suppression | nih.gov |

| Ibuprofen | Cyclooxygenase (COX) | Significant suppression | nih.gov |

| Aspirin | Cyclooxygenase (COX) | Significant suppression | nih.gov |

| NSAID (general) | Cyclooxygenase (COX) | Reduced perfusion increase by 82% | bohrium.com |

In addition to the prostaglandin pathway, recent research has identified the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a key player in nicotinate-induced vasodilation. ahajournals.orgresearchgate.net TRPV1, often known as the capsaicin (B1668287) receptor, is a non-selective cation channel that functions as a sensor for various noxious stimuli, including heat and the pungent component of chili peppers. ahajournals.orgnih.gov Studies have shown that the increase in blood flow caused by nicotinic acid is substantially reduced in mice lacking the TRPV1 channel, indicating the channel's direct involvement in the flushing response. ahajournals.orgresearchgate.net The activation of TRPV1 by nicotinic acid represents a distinct and significant pathway contributing to cutaneous vasodilation. ahajournals.org

Role in Cutaneous Vasodilation and Microcirculation Enhancement

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

Intracellular Activation of TRPV1 by Nicotinic Acid

The activation of TRPV1 by nicotinic acid occurs via a unique intracellular mechanism. ahajournals.orgnih.gov Unlike capsaicin, which binds to TRPV1 from either side of the cell membrane, nicotinic acid directly and potently activates the channel from the intracellular side. ahajournals.orgresearchgate.net Research using exogenously expressed TRPV1 has confirmed that nicotinic acid at submillimolar to millimolar concentrations binds to the channel, lowering its activation threshold for heat. ahajournals.orgresearchgate.net This sensitization causes the channel to open at physiological body temperatures, leading to an influx of cations and subsequent vasodilation. ahajournals.orgnih.gov Furthermore, nicotinic acid can potentiate the activation of TRPV1 by other ligands, such as capsaicin and 2-aminoethoxydiphenyl borate (B1201080) (2-APB), without directly competing with them for the same binding site. ahajournals.orgresearchgate.net

Transporter-Mediated Cellular Permeation

For nicotinic acid to activate TRPV1 from within the cell, it must first cross the cell membrane. Live-cell imaging studies have demonstrated that nicotinic acid rapidly enters cells through a transporter-mediated pathway. ahajournals.orgresearchgate.net While this compound itself, as an ester, can permeate the lipophilic stratum corneum of the skin, its subsequent hydrolysis yields nicotinic acid. nih.govdrugbank.com At lower concentrations, the resulting nicotinic acid is absorbed into dermal cells via a sodium-dependent carrier-mediated mechanism. drugbank.com This transport into the cell allows nicotinic acid to reach the intracellular domains of the TRPV1 channel, leading to its activation and the initiation of the vasodilatory cascade. ahajournals.orgresearchgate.net

Once this compound has been hydrolyzed to nicotinic acid within the skin, the nicotinic acid molecule enters the fundamental nicotinate and nicotinamide (B372718) metabolic pathways. nih.govnih.gov These pathways are crucial for cellular bioenergetics. Nicotinate and nicotinamide are collectively known as vitamin B3 and serve as the precursors for the synthesis of the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov The synthesis of NAD+ can occur either de novo from amino acids like tryptophan or through a salvage pathway that recycles nicotinamide and nicotinate. nih.gov In the salvage pathway, nicotinate is converted by the enzyme nicotinate phosphoribosyltransferase into nicotinic acid mononucleotide (NaMN). nih.gov Subsequently, an adenylate group is transferred to form nicotinic acid adenine dinucleotide (NaAD). In the final step, the nicotinic acid group is amidated to yield NAD+. nih.gov NAD+ can then be phosphorylated to form NADP+. These coenzymes are vital for numerous cellular redox reactions involved in the catabolism of fats, carbohydrates, and proteins. nih.gov

| Compound Name | Synonym(s) |

|---|---|

| 2-aminoethoxydiphenyl borate | 2-APB |

| Aspirin | Acetylsalicylic acid |

| Butanol | Butyl alcohol |

| This compound | Nicotinic acid butyl ester |

| Capsaicin | - |

| Ibuprofen | - |

| Indomethacin | - |

| Methyl nicotinate | Nicotinic acid methyl ester |

| Nicotinamide | Niacinamide |

| Nicotinamide adenine dinucleotide | NAD+ |

| Nicotinamide adenine dinucleotide phosphate | NADP+ |

| Nicotinic acid | Niacin, Vitamin B3 |

| Nicotinic acid adenine dinucleotide | NaAD |

| Nicotinic acid mononucleotide | NaMN |

| Prostaglandin D2 | PGD2 |

| Tryptophan | Trp |

In Vitro Pharmacological StudiesIn vitro studies are fundamental for characterizing the pharmacological profile of a compound.nih.gov

Biochemical Assays

Biochemical assays are crucial for understanding the metabolic fate of this compound at a molecular level, particularly its interaction with cutaneous enzymes. Hydrolysis studies using skin homogenates are a primary biochemical method to investigate the conversion of this compound into its active metabolite, nicotinic acid. nih.govresearchgate.net These assays involve incubating the compound with skin preparations and measuring the rate of formation of nicotinic acid over time.

In studies comparing different nicotinic acid esters, it was found that the esterase activity in the skin is dependent on the alkyl chain length of the ester. nih.govresearchgate.net By performing these hydrolysis experiments, kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km) can be determined. These parameters provide insight into the efficiency and capacity of the skin's enzymatic system to metabolize this compound. The findings from these biochemical assays can be correlated with data from skin permeation studies to understand how metabolism influences the transdermal delivery of the compound. nih.govresearchgate.net For instance, the rate of nicotinic acid appearance in permeation experiments can correspond to the Vmax estimated from hydrolysis assays, suggesting that the enzymatic conversion can become a rate-limiting step at higher concentrations. nih.govresearchgate.net

Preclinical Research and Animal Models

In Vivo Permeation and Metabolism Studies in Animal Skin Models (e.g., Hairless Mouse, Guinea Pig)

Animal skin models are essential for evaluating the percutaneous absorption and metabolism of topically applied substances like this compound. The hairless mouse and guinea pig are commonly used models due to their skin permeability characteristics, which can be comparable to human skin. scite.aicdc.gov

Studies on guinea pig skin also investigated the penetration of this compound. scite.ai Research showed that the penetration of nicotinic acid itself was less than that of this compound or methyl nicotinate. scite.ai The vehicle in which the compound is dissolved also plays a significant role; the release of chemicals to the skin was found to be inversely related to their solubility in the vehicle. scite.ai A barrier effect, likely in the lower stratum corneum, was observed to affect nicotinic acid the most, followed by this compound, and then methyl nicotinate. scite.ai

| Compound | Relative Permeability Coefficient | Relative Total Flux | Primary Metabolite | Metabolism during Permeation |

|---|---|---|---|---|

| Methyl Nicotinate | Lower | Highest | Nicotinic Acid | Yes |

| Ethyl Nicotinate | Intermediate | Intermediate | Nicotinic Acid | Yes |

| This compound | Highest | Lower | Nicotinic Acid | Yes |

Animal Models for Vasodilation and Anti-inflammatory Efficacy

Animal models are employed to assess the pharmacological effects of this compound, specifically its vasodilatory and anti-inflammatory properties. The vasodilatory response to nicotinates can be studied in rats by monitoring changes in skin temperature following administration. nih.gov This model provides a quantitative measure of increased blood flow to the skin, a direct consequence of vasodilation. nih.gov Nicotinate-induced vasodilation is a well-established phenomenon used as a model to study the transcutaneous penetration of chemicals. nih.gov

For evaluating anti-inflammatory efficacy, various animal models of inflammation are utilized. A common model is carrageenan-induced paw edema in mice or rats. nih.gov In this model, an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling. The administration of a potential anti-inflammatory compound like this compound would be expected to reduce this edema. nih.gov Researchers can also assess the infiltration of inflammatory cells and measure the levels of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in the inflamed tissue. nih.gov Other models of nociception and inflammation, such as those induced by chemicals like formalin, capsaicin, or glutamate, can also be used to investigate the compound's effects on different pain and inflammatory pathways. nih.gov

Investigation of Systemic Effects and Metabolism in Preclinical Models

These investigations are typically part of the Absorption, Distribution, Metabolism, and Elimination (ADME) characterization of a new drug candidate. nih.gov Toxicokinetic assays, which are usually integrated into toxicology studies, measure the systemic exposure of the substance in animals. nih.gov This helps establish the relationship between the administered dose and the concentration of the compound and its metabolites in the body over time, which is crucial for interpreting toxicological findings. nih.gov These pharmacokinetic studies support the interpretation of both toxicology and efficacy studies and aid in optimizing the compound's formulation. nih.gov

Toxicity Studies in Preclinical Models

Preclinical toxicology studies are a mandatory component of drug development, designed to evaluate the safety of a compound before it can be tested in humans. nih.gov These studies aim to identify potential target organs for toxicity, determine if toxic effects are reversible, and establish a safe initial dose for clinical trials. pacificbiolabs.com

Regulatory guidelines typically require toxicity studies to be conducted in two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or primate). pacificbiolabs.com The duration of these repeated-dose toxicity studies is related to the proposed duration of the clinical trials. pacificbiolabs.com Key assessments in these studies include monitoring for general health, changes in body weight, food and water consumption, as well as detailed hematological and clinical chemistry analyses. At the end of the study, a comprehensive histopathological examination of organs and tissues is performed to identify any treatment-related changes. These rigorous studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity. nih.gov

Structure Activity Relationships Sar and Molecular Modeling

Quantitative Structure-Activity Relationships (QSAR)

QSAR methodologies aim to establish mathematical relationships between the structural/physicochemical properties of a series of compounds and their biological activities or other properties. For butyl nicotinate (B505614) and its analogues, QSAR has been particularly useful in understanding lipophilicity.

Topological and structural descriptors are numerical representations of a molecule's structure, capturing information about its size, shape, branching, and electronic properties. These descriptors are fundamental inputs for QSAR models. Studies involving nicotinic acid derivatives, including butyl nicotinate, have utilized various descriptors to predict lipophilicity. These include:

Topological Indices: These are graph-theoretical descriptors that quantify molecular topology. Examples found in studies on nicotinic acid derivatives include:

Connectivity indices (e.g., 0χv, 1χv, 2χv) which account for the connectivity of atoms in the molecule.

Other topological descriptors like A, 1B, 2B, ISA, and ĪSA have also been employed akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net.

Electrotopological States: Descriptors like SaaN and SdO, which encode information about the electronic environment of atoms, have also been correlated with lipophilicity akjournals.comakjournals.comakjournals.com.

These descriptors, when integrated into regression models, have demonstrated satisfactory linear relationships with lipophilicity parameters, aiding in the prediction and understanding of how structural variations influence this critical property akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net.

Table 1: Topological and Structural Descriptors Used in QSAR for Nicotinic Acid Derivatives

| Descriptor Type | Specific Descriptors | Relevance to this compound Studies |

| Connectivity Indices | 0χv, 1χv, 2χv | Used to correlate with lipophilicity akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net |

| Other Topological Indices | A, 1B, 2B, ISA, ĪSA | Used to correlate with lipophilicity akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net |

| Electrotopological States | SaaN, SdO | Used to correlate with lipophilicity akjournals.comakjournals.comakjournals.com |

Chromatographic methods, particularly reversed-phase thin-layer chromatography (RP-TLC) and high-performance thin-layer chromatography (HPTLC), offer indirect but effective ways to measure lipophilicity. By using mobile phases with varying proportions of organic modifiers (like methanol) in water, researchers can determine retention data (RM values) that correlate with a compound's affinity for the non-polar stationary phase, thus reflecting its lipophilicity akjournals.comakjournals.comakjournals.comresearchgate.netmdpi.comtandfonline.comaustinpublishinggroup.com.

Studies have established linear relationships between RM values and the volume fraction of methanol (B129727) in the mobile phase. Extrapolating these values to zero methanol content yields RM0, a chromatographic measure of lipophilicity. These RM0 values have been systematically compared with experimentally determined partition coefficients (log Pexp) and various computationally derived partition coefficients (e.g., Alog Ps, IAlog P, Clog P, log PKowin, xlog P) akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.nettandfonline.comaustinpublishinggroup.com.

These investigations consistently show that chromatographic lipophilicity parameters (RM0) correlate well with experimental and calculated partition coefficients, with the most significant correlations often found between RM0(RP18WF254) and Alog Ps akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net. This indicates that RM values derived from chromatographic methods are reliable indicators of lipophilicity for nicotinic acid derivatives.

The lipophilicity order for a series of nicotinic acid derivatives, including this compound, has been established based on these chromatographic measures, generally showing a decrease in lipophilicity in the order: Hexyl Nicotinate (HN) > this compound (BN) ≈ Benzyl Nicotinate (BNN) > Isopropyl Nicotinate (IPN) > Ethyl Nicotinate (EN) > Methyl Nicotinate (MN) > N-methylnicotinamide (MNAM) > Nicotinamide (B372718) (NAM) > Nicotinic Acid (NAC) akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net.

Table 2: Correlation of Chromatographic Lipophilicity (RM0) with Partition Coefficients and Lipophilicity Order

| Parameter / Compound | RM0(RP18WF254) Correlation with Partition Coefficients | Lipophilicity Order (Decreasing) |

| This compound | Correlates well with log Pexp and calculated values (e.g., Alog Ps) akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.nettandfonline.com | HN > BN ≈ BNN > IPN > EN > MN > MNAM > NAM > NAC akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net |

| Nicotinic Acid | Lowest lipophilicity based on RM0 akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net | |

| Hexyl Nicotinate | Highest lipophilicity based on RM0 akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein), in order to form a stable complex. This is crucial for understanding drug-target interactions and predicting binding affinity.

While specific docking studies focusing solely on this compound as a ligand are not extensively detailed in the provided search results, studies involving related nicotinate derivatives have explored their interactions with biological targets. For instance, research on phenoxyalkylamino-4-phenylnicotinates and other nicotinate derivatives has utilized molecular docking to investigate their binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov. These studies reveal that the structural and energetic features of the ligand-enzyme complexes, including specific orientations and conformations within the enzyme's active site, are critical in determining binding affinity nih.gov. Such analyses help in understanding how subtle structural modifications, like the ester chain length in nicotinate derivatives, can influence their interaction strength and selectivity towards target proteins.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules, including their preferred conformations. For this compound and related compounds, DFT calculations have been employed to understand how substituents influence molecular geometry and stability.

For example, studies on nicotinate derivatives used as directing groups in chemical reactions have employed DFT to analyze conformational preferences. The presence of ester substituents at specific positions on the pyridine (B92270) ring, as seen in tert-butyl nicotinate derivatives, can promote the population of desired trans-conformers through intramolecular hydrogen bonding. These specific conformations are often crucial for effective chelation with metal catalysts or for optimal interaction with biological targets acs.orguantwerpen.beresearchgate.net. The calculations help elucidate how the tert-butyl ester group, for instance, locks the molecule into a conformation that facilitates bidentate chelation with metal ions, thereby influencing catalytic activity acs.orguantwerpen.beresearchgate.net. Such conformational insights are vital for rationalizing observed reactivity and designing new molecules with tailored properties.

Computational Chemistry Approaches

Computational chemistry encompasses a broad range of methods, including QSAR, molecular docking, and DFT calculations, all of which are instrumental in understanding the behavior of molecules like this compound. These approaches collectively contribute to a deeper understanding of structure-property and structure-activity relationships.

The application of QSAR, as discussed, allows for the prediction of physicochemical properties like lipophilicity based on molecular structure, using topological and electronic descriptors akjournals.comakjournals.comresearchgate.netakjournals.comresearchgate.net. Molecular docking provides insights into how this compound or its analogues might interact with biological macromolecules, predicting binding modes and affinities nih.gov. DFT calculations offer a more fundamental understanding of molecular structure, electronic distribution, and conformational preferences, which can explain observed chemical reactivity or biological interactions acs.orguantwerpen.beresearchgate.netcolab.wsdntb.gov.ua.

By integrating these computational chemistry techniques, researchers can systematically explore the chemical space around this compound, predict potential activities, optimize molecular designs for specific applications, and gain mechanistic insights into its behavior. This integrated approach is essential for the rational design of new compounds with desired properties.

Prediction of Partition Coefficients (log P)

The partition coefficient, typically expressed as log P (octanol-water partition coefficient), quantifies a compound's lipophilicity or hydrophobicity. It indicates how a molecule distributes between an oily (octanol) and an aqueous phase, serving as a key predictor of a substance's ability to cross biological membranes, such as the stratum corneum of the skin.

This compound has a predicted log P value of approximately 2.27 thegoodscentscompany.comscispace.com. This value suggests a moderate degree of lipophilicity. Compounds with log P values in this range are generally capable of partitioning into lipid bilayers, facilitating their penetration through the lipophilic stratum corneum and into the epidermis and dermis layers of the skin nih.govbiotage.com.

Comparisons with other nicotinate esters reveal a clear trend related to the alkyl chain length:

| Compound | Predicted log P | Reference(s) |

| Methyl nicotinate | 0.45 - 0.76 | drugbank.com |

| Ethyl nicotinate | 1.12 - 1.32 | scispace.comresearchgate.netakjournals.com |

| This compound | 2.27 | thegoodscentscompany.comscispace.com |

| Hexyl nicotinate | (Higher than BN) | akjournals.com |

| Tetradecyl nicotinate | 5.94 - 7.5 | researchgate.netchemeo.com |

This data indicates that as the alkyl chain length increases, so does the lipophilicity. Studies suggest that esters with log P values below 6, including those with shorter chains like this compound, are associated with an erythematous response (skin flushing or vasodilation) uky.edu. Conversely, longer-chain esters (e.g., tetradecyl nicotinate with log P 7.5) may be optimized for skin targeting with reduced flushing due to slower release of nicotinic acid researchgate.net. The moderate lipophilicity of this compound positions it to effectively penetrate the skin barrier and exert its vasodilatory effects.

Self-Consistent Reaction Field (SCRF) Models for Solvent Interactions

Self-Consistent Reaction Field (SCRF) models are computational methods used in quantum chemistry to account for the effects of a solvent on the electronic structure and properties of a solute. These models treat the solvent as a continuous dielectric medium, allowing for the simulation of solute-solvent interactions, such as electrostatic polarization and solvation energies utah.edugaussian.com.

While direct SCRF studies specifically detailing this compound are not extensively reported in the provided literature, SCRF methodologies are employed in the study of related compounds. For instance, SCRF calculations, often in conjunction with Density Functional Theory (DFT) at levels like B3LYP/6-31G(d,p), have been used to analyze the conformational preferences and solvent-solute interactions of nicotinate derivatives, such as tert-butyl nicotinate derivatives acs.orguantwerpen.be. These studies utilize SCRF models to understand how solvents influence molecular conformations and reaction pathways, by modeling the electrostatic component of the solvent-solute interaction utah.eduacs.orguantwerpen.be.

The application of SCRF models is foundational for predicting a molecule's behavior in various environments, including its solubility, stability, and how it might interact within the complex aqueous and lipid phases of biological systems. By simulating these interactions, SCRF models contribute to a deeper understanding of the molecular basis of a compound's properties, even if not directly measured for this compound itself in the reviewed literature.

Relationship between Structural Features and Biological Effects

This compound functions primarily as a prodrug, undergoing hydrolysis via esterase enzymes present in the skin to release nicotinic acid researchgate.netresearchgate.net. Nicotinic acid is the active moiety responsible for the observed biological effects, most notably vasodilation, leading to skin redness (erythema) and a warming sensation.

The butyl ester chain plays a critical role in modulating these effects:

Lipophilicity and Skin Penetration : As established by its log P value, the butyl chain enhances the lipophilicity of the molecule compared to nicotinic acid or shorter esters like methyl nicotinate. This increased lipophilicity is directly correlated with improved penetration through the stratum corneum, the primary barrier of the skin akjournals.comresearchgate.netresearchgate.net. Studies indicate that the permeation rate across the epidermis increases significantly with increasing lipophilicity researchgate.net.

Metabolism and Release of Nicotinic Acid : The ester linkage is susceptible to hydrolysis by skin esterases. The rate of this hydrolysis and the subsequent release of nicotinic acid are influenced by the ester chain length researchgate.netresearchgate.netresearchgate.net. Shorter-chain esters like this compound are generally hydrolyzed more readily than very long-chain esters, leading to a more pronounced and rapid release of nicotinic acid. This rapid release is associated with the vasodilatory effects, such as skin flushing researchgate.netuky.edu.

Vasodilation Potency : The vasodilatory effect of nicotinate esters is well-documented. Studies comparing different nicotinate esters have shown that compounds with longer alkyl chains generally exhibit greater lipophilicity and can lead to more sustained or potent effects, but shorter-chain esters like this compound are effective in inducing vasodilation at topical concentrations researchgate.netdtic.mil. The lipophilicity order established for nicotinic acid derivatives highlights this relationship:

Hexyl nicotinate (HN) > this compound (BN) ≈ Benzyl nicotinate (BNN) > Isopropyl nicotinate (IPN) > Ethyl nicotinate (EN) > Methyl nicotinate (MN) akjournals.com. This order suggests that this compound possesses a balance of lipophilicity that allows for effective skin penetration and subsequent release of nicotinic acid, which can then activate mechanisms like the TRPV1 receptor, contributing to vasodilation nih.govahajournals.org.

Analytical Method Development and Validation for Butyl Nicotinate

Development of Robust Analytical Methods for Detection and Quantification

Developing a robust analytical method for butyl nicotinate (B505614) involves selecting appropriate techniques and optimizing parameters to ensure reliable detection and precise quantification. Common chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are typically employed for the analysis of organic compounds like butyl nicotinate, owing to their high separation efficiency and sensitivity researchgate.netresearchgate.netsielc.comnih.govderpharmachemica.comresearchgate.netlew.ro.

For HPLC, reversed-phase chromatography (RP-HPLC) using C18 columns is a widely adopted approach for analyzing nicotinates and related compounds researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. The mobile phase often consists of a mixture of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers (e.g., phosphate (B84403) buffer, acetic acid) to achieve optimal separation researchgate.netresearchgate.netsielc.comresearchgate.net. Detection is commonly performed using UV-Vis spectroscopy, with wavelengths typically set around 250-320 nm, depending on the specific chromophore of the analyte researchgate.netresearchgate.netsielc.comnih.govlew.romdpi.com. GC, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS), can also be suitable for volatile or semi-volatile compounds like this compound, requiring appropriate column selection (e.g., DB-624, SPB-1) and temperature programming derpharmachemica.comptfarm.pl.

Method development focuses on optimizing parameters such as mobile phase composition, flow rate, column temperature, injection volume, and detector wavelength to achieve adequate resolution between this compound and any potential impurities or matrix components, while ensuring sensitivity for detection and quantification europa.euich.orglu.se. The goal is to establish a method that is selective, sensitive, and reproducible for the intended analytical purpose.

Validation of Analytical Procedures (e.g., Accuracy, Precision, Selectivity)

Once a method is developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose. Validation ensures that the method consistently provides reliable results. Key validation parameters, often guided by International Council for Harmonisation (ICH) guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components researchgate.netderpharmachemica.comptfarm.pleuropa.euich.orgajpaonline.com. This is often demonstrated through forced degradation studies or by analyzing spiked samples.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range derpharmachemica.comptfarm.pleuropa.euich.orgajpaonline.com. This is typically assessed by analyzing samples at different concentrations and evaluating the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity europa.euich.orgajpaonline.com.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte added to a sample matrix or by comparing results obtained by the method with those obtained by a reference method researchgate.netderpharmachemica.comresearchgate.netptfarm.plich.orgajpaonline.com.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It encompasses:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision) researchgate.netderpharmachemica.commdpi.comptfarm.plich.orgajpaonline.com.

Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment) derpharmachemica.commdpi.comptfarm.plich.orgajpaonline.com.

Reproducibility: Precision between different laboratories (inter-laboratory precision), typically assessed during standardization derpharmachemica.comptfarm.plich.orgajpaonline.com.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value researchgate.netderpharmachemica.comptfarm.plich.orgajpaonline.comaustinpublishinggroup.com.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy researchgate.netderpharmachemica.comptfarm.plich.orgajpaonline.comaustinpublishinggroup.com.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate) derpharmachemica.comptfarm.pleuropa.euich.orglu.seajpaonline.com.

Example Validation Data for Related Compounds

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

Butyl nicotinate (B505614), the butyl ester of nicotinic acid, has been the subject of academic research primarily focusing on its synthesis, chemical properties, and applications as a rubefacient and fragrance ingredient.

Key discoveries in the synthesis of butyl nicotinate have centered on esterification processes. The conventional method involves the azeotropic esterification of nicotinic acid with n-butanol, often using a strong acid catalyst like sulfuric acid. chemicalbook.comchemicalbook.com Alternative approaches have also been explored to improve yield and reaction conditions, such as conducting the reaction under pressure at elevated temperatures. google.com While chemical synthesis is well-established, there is a growing interest in biocatalytic methods for producing nicotinic acid, a precursor to this compound, which offers a more environmentally friendly alternative to traditional chemical processes that often require high temperatures and generate hazardous byproducts. nih.gov

The primary and most well-documented application of this compound is as a topical rubefacient, a substance that causes irritation and reddening of the skin due to increased blood flow. drugs.com This property is utilized in formulations for the relief of musculoskeletal pain. nih.gov Nicotinate esters, including this compound, are common ingredients in over-the-counter topical pain relief products. nih.gov Research in this area has focused on its vasodilatory effects on the skin.

In addition to its pharmaceutical applications, this compound is used in the fragrance industry. It is described as a colorless oily liquid with a pungent-sweet, mushroom-tobacco-like odor. chemicalbook.comchemicalbook.com Its aromatic properties make it a component in various floral and woody fragrances. chemicalbook.comchemicalbook.com

Below is a summary of key research findings on the synthesis of nicotinates:

| Synthesis Method | Reactants | Key Conditions | Reported Yield/Efficiency | Reference |

|---|---|---|---|---|

| Azeotropic Esterification | Nicotinic acid, n-butanol, benzene, sulfuric acid | Reflux for 8 hours | Not specified | chemicalbook.com |

| Pressure Reaction | Isocinchomeronic acid, secondary butyl alcohol | 180-190°C under pressure | 138 grams obtained from 167 grams of acid | google.com |

| Enzymatic Synthesis (of precursor) | 3-cyanopyridine | Rhodococcus rhodochrous J1 as biocatalyst | 100% yield of nicotinic acid | nih.gov |

Unresolved Questions and Emerging Research Frontiers

Despite its established uses, several questions regarding this compound remain unanswered, opening up new frontiers for research.

A significant area for future investigation is the optimization of its synthesis. While chemical synthesis is effective, the development of more sustainable and efficient enzymatic synthesis routes for this compound itself, not just its precursors, is a key emerging frontier. nih.govresearchgate.net This aligns with the broader trend in chemical manufacturing towards greener processes.

The precise mechanism of action of this compound as a rubefacient at the molecular level is not fully elucidated. pharmacompass.com Future research could focus on its interaction with skin receptors and the signaling pathways involved in vasodilation. A deeper understanding of these mechanisms could lead to the development of more effective and targeted topical analgesics.